molecular formula C6H9N3S B2781569 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 854137-73-8

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2781569
CAS No.: 854137-73-8
M. Wt: 155.22
InChI Key: KJVFLHXDFPUMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-cyclopropyl-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-7-8-6(10)9(4)5-2-3-5/h5H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVFLHXDFPUMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through the thiol group and triazole ring. These interactions can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s ability to form hydrogen bonds and interact with metal ions plays a crucial role in its activity .

Comparison with Similar Compounds

Biological Activity

4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CPTT) is a heterocyclic compound belonging to the triazole family, characterized by its unique structural features that contribute to its biological activities. With a molecular formula of C6_6H9_9N3_3S and a molecular weight of 155.22 g/mol, CPTT has garnered attention for its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

The biological activity of CPTT is largely attributed to its structural components:

  • Triazole Ring : The nitrogen atoms in the triazole ring can participate in various interactions with biological targets, including enzyme active sites.
  • Thiol Group : The sulfur atom in the thiol group can form disulfide bonds and participate in redox reactions, which are crucial for its interaction with biological molecules.

Target Interactions

While specific targets for CPTT are not fully elucidated, triazole derivatives generally exhibit interactions with enzymes such as:

  • DNA Gyrase : Inhibitors targeting this enzyme demonstrate antibacterial properties by interfering with DNA replication.
  • Cytochrome P450 : Some triazoles act as inhibitors of this enzyme family, affecting drug metabolism and synthesis pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:

  • A study highlighted that various triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . CPTT's structure may enhance its ability to inhibit bacterial growth through similar mechanisms.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CPTTE. coliTBD
S. aureusTBD
Other TriazolesB. subtilis5 µg/mL
P. aeruginosa10 µg/mL

Anticancer Potential

CPTT and related compounds are being investigated for their anticancer properties. The triazole scaffold has been linked to:

  • Inhibition of Tumor Growth : Studies suggest that certain triazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Synergistic Effects : When used in combination with established chemotherapeutics, CPTT may enhance efficacy and reduce resistance .

Pharmacokinetics

The pharmacokinetic profile of CPTT remains under investigation but is influenced by factors such as:

  • Solubility : The presence of the thiol group may enhance solubility in biological fluids.
  • Stability : Stability under physiological conditions is crucial for therapeutic efficacy.

Case Studies

  • Antibacterial Screening : A study involving various triazole derivatives demonstrated that compounds similar to CPTT exhibited MIC values comparable to traditional antibiotics like ciprofloxacin against resistant strains .
  • In Vitro Cancer Studies : Research conducted on triazole derivatives showed promising results in inhibiting cell proliferation in several cancer cell lines, suggesting a potential role for CPTT in cancer therapy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventYield (%)TimeKey AdvantageReference
Conventional AlkylationMethanol65–756–8 hrsLow equipment requirements
Microwave IrradiationPropan-2-ol80–8520–30 minsHigh efficiency, scalability

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Answer:

  • 1H NMR Spectroscopy : Identifies proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, thiol proton at δ 13.5–14.0 ppm) .
  • IR Spectrophotometry : Confirms thiol (-SH) stretching at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 48.5%, H: 5.1%, N: 22.6%, S: 13.8%) .
  • LC-MS : Ensures compound purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 196.1) .

Basic: How is antimicrobial/antifungal activity evaluated for this compound?

Answer:

  • Broth Microdilution Assay : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
  • Agar Diffusion : Zones of inhibition measured (e.g., 18–22 mm for Gram-positive bacteria) .
  • Positive Controls : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) .

Advanced: How to design molecular docking studies to predict biological targets?

Answer:

  • Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) and enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6) based on structural homology .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., imatinib for kinases). For 4-cyclopropyl derivatives, predicted ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for non-cyclopropyl analogs .

Advanced: How to resolve discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Force Fields : Adjust parameters for sulfur-containing ligands (e.g., AMBER vs. CHARMM) .
  • Solvent Effects : Include explicit water molecules in docking simulations to account for hydration .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd = 1.2 µM for lanosterol demethylase) .

Q. Table 2: Case Study – Discrepancy Analysis

TargetPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Resolution Strategy
Anaplastic lymphoma kinase0.85.2Adjusted protonation state of thiol group
Cyclooxygenase-22.112.4Included co-crystallized water in model

Advanced: What substituent modifications enhance metabolic stability?

Answer:

  • Cyclopropyl Group : Reduces oxidative metabolism by cytochrome P450 enzymes (e.g., 4-cyclopropyl analogs show 3× longer t₁/₂ in liver microsomes vs. methyl analogs) .
  • Fluorine Substitution : Introduce 4-fluorophenyl groups to block metabolic hotspots (improves plasma stability by 40%) .
  • S-Alkylation : Replace -SH with -S-alkyl groups (e.g., -SCH₂CF₃) to prevent glutathione conjugation .

Advanced: How to optimize reaction conditions to minimize by-products?

Answer:

  • Solvent Screening : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of intermediates .
  • Temperature Control : Maintain 60–70°C during cyclization to avoid decomposition .
  • Catalysis : Add K₂CO₃ (1.2 eq) to accelerate nucleophilic substitution .

Advanced: What in silico ADME parameters should guide pharmacokinetic optimization?

Answer:

  • Lipophilicity (LogP) : Target LogP = 2–3 for balanced permeability/solubility (e.g., cyclopropyl analogs: LogP = 2.5 vs. phenyl analogs: LogP = 3.8) .
  • Permeability (Caco-2) : Predict >5 × 10⁻⁶ cm/s for oral absorption .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC₅₀ > 10 µM) using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.